

InChIKey for 3-(4-Methoxyphenyl)piperidine

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Compound of Interest

Compound Name: **3-(4-Methoxyphenyl)piperidine**

Cat. No.: **B178348**

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An In-Depth Technical Guide to **3-(4-Methoxyphenyl)piperidine**: Properties, Synthesis, and Application

Core Identifier (InChIKey): XOFIBRNSGSEFHC-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of **3-(4-Methoxyphenyl)piperidine**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its fundamental chemical identifiers, physicochemical properties, a validated synthetic pathway, and standard analytical methodologies for characterization and quality control. Furthermore, it explores the compound's relevance as a structural motif in pharmacologically active agents, particularly within the domain of central nervous system (CNS) research. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this valuable chemical building block.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific reproducibility and regulatory compliance. The International Chemical Identifier (InChI) system provides a standardized, canonical representation for chemical substances.

The primary identifier for **3-(4-Methoxyphenyl)piperidine** is its InChIKey, a 27-character hashed version of its full InChI string, designed for database and web searches.

- InChIKey: XOFIBRNSGSEFHC-UHFFFAOYSA-N[\[1\]](#)
- InChI: InChI=1S/C12H17NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h4-7,11,13H,2-3,8-9H2,1H3[\[1\]](#)
- Canonical SMILES: COC1=CC=C(C=C1)C2CCCNC2[\[1\]](#)
- IUPAC Name: **3-(4-methoxyphenyl)piperidine**
- CAS Number: 59939-23-4

Molecular Structure

The structure consists of a piperidine ring substituted at the 3-position with a 4-methoxyphenyl (anisole) group. This combination of a basic aliphatic heterocycle and an electron-rich aromatic ring is a common pharmacophore.

Caption: 2D Structure of **3-(4-Methoxyphenyl)piperidine**.

Physicochemical Data

A summary of key computed and experimental properties is crucial for experimental design, including solvent selection, dosage calculations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

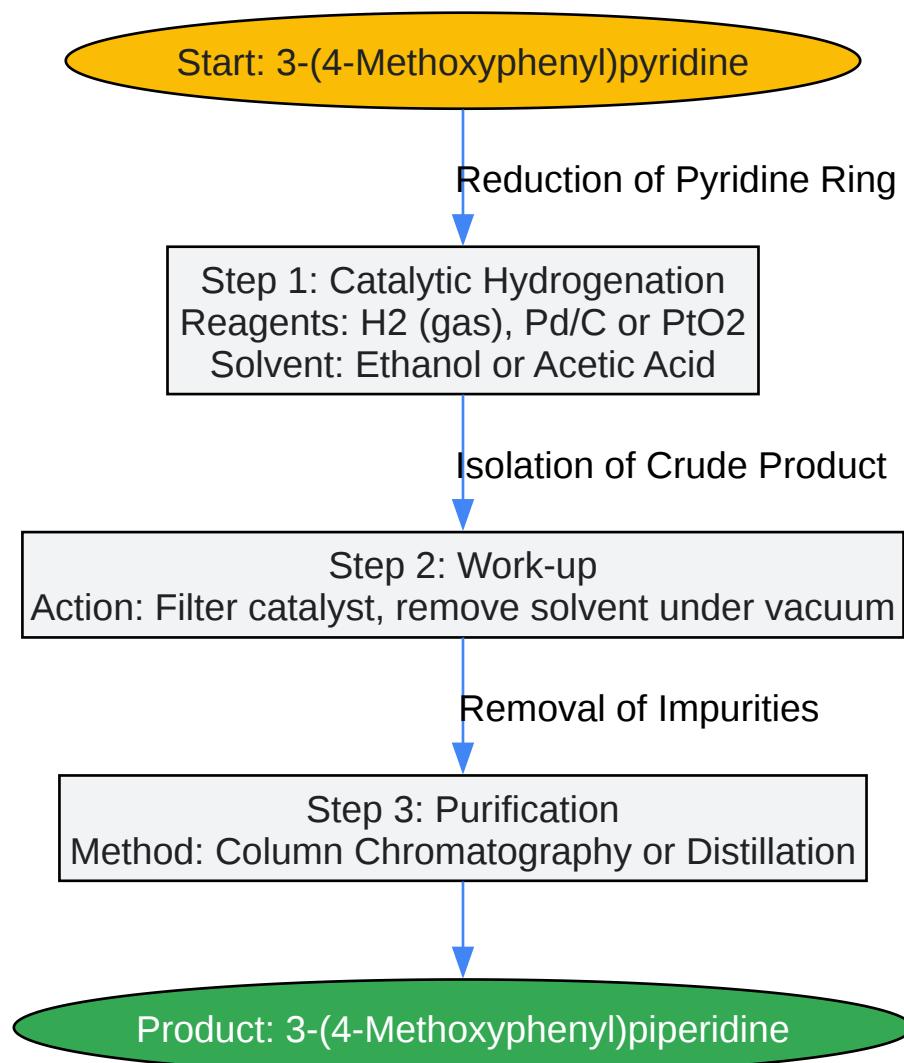
Property	Value	Source
Molecular Formula	C12H17NO	PubChem[1]
Molecular Weight	191.27 g/mol	PubChem
Monoisotopic Mass	191.131014 g/mol	PubChem[1]
XLogP3	2.1	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	21.3 Å ²	PubChem
Formal Charge	0	PubChem

Synthesis and Manufacturing

The synthesis of 3-arylpiperidines is a well-established field in organic chemistry. A common and reliable approach involves the reduction of a corresponding 3-arylpypyridine or a related precursor. The following protocol describes a representative synthesis adapted from established methodologies for similar structures.[2]

Synthetic Workflow Diagram

The transformation from a commercially available precursor to the final product involves a key reduction step.



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Caption: General workflow for the synthesis of **3-(4-Methoxyphenyl)piperidine**.

Detailed Experimental Protocol

Objective: To synthesize **3-(4-Methoxyphenyl)piperidine** via catalytic hydrogenation of 3-(4-Methoxyphenyl)pyridine.

Materials:

- 3-(4-Methoxyphenyl)pyridine (1.0 eq)
- 10% Palladium on Carbon (Pd/C) (5-10 mol%) or Platinum(IV) oxide (PtO₂)

- Ethanol (or Glacial Acetic Acid)
- Hydrogen gas (H₂)
- Diatomaceous earth (e.g., Celite®)
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

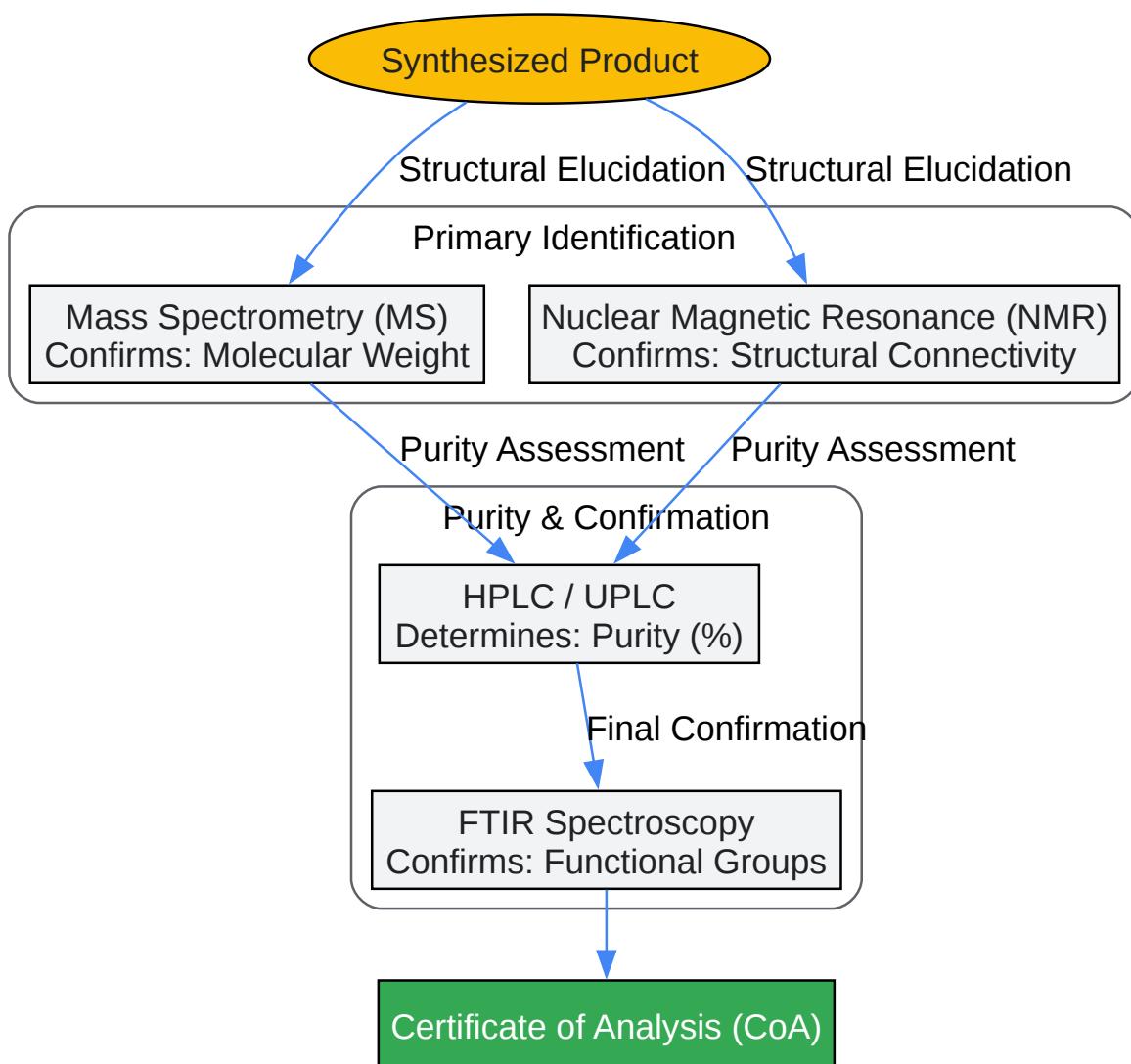
- Reaction Setup: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve 3-(4-Methoxyphenyl)pyridine in a suitable solvent like ethanol.
- Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic rings. It is pyrophoric and must be handled with care.
- Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to the desired pressure (typically 50-500 psi). The reaction is then heated (e.g., 50-80 °C) and agitated for 12-24 hours.
- Reaction Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS on small aliquots.
- Work-up: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake should be washed with the reaction solvent. Trustworthiness: This step is critical for removing the heterogeneous catalyst completely, which is essential for product purity and safety.
- Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

- Purification: The resulting crude oil or solid is purified. If the reaction was run in a neutral solvent like ethanol, the crude product can be purified by silica gel column chromatography. If an acidic solvent was used, the mixture must first be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent like DCM. The organic layer is then dried over MgSO₄, filtered, and concentrated. Final purification can be achieved by vacuum distillation or chromatography.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A combination of spectroscopic and chromatographic methods is employed.

Analytical Workflow Diagram



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Caption: Standard analytical workflow for quality control.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques. This serves as a self-validating system; experimental data must match these benchmarks.

Technique	Expected Results
Mass Spec. (EI)	Molecular Ion (M^+) at $m/z = 191$. Key fragments corresponding to the loss of piperidine or methoxyphenyl moieties.[3]
^1H NMR (CDCl_3)	~ 7.2 ppm (d, 2H): Aromatic protons ortho to the piperidine. ~ 6.8 ppm (d, 2H): Aromatic protons meta to the piperidine. ~ 3.8 ppm (s, 3H): Methoxy ($-\text{OCH}_3$) protons. $\sim 2.6\text{-}3.2$ ppm (m, 5H): Piperidine protons (CH and CH_2 adjacent to N). $\sim 1.5\text{-}2.0$ ppm (m, 4H): Remaining piperidine CH_2 protons. Broad singlet (1H): N-H proton.
^{13}C NMR (CDCl_3)	~ 158 ppm: Aromatic C attached to OCH_3 . $\sim 114\text{-}135$ ppm: Remaining aromatic carbons. ~ 55 ppm: Methoxy ($-\text{OCH}_3$) carbon. $\sim 40\text{-}55$ ppm: Piperidine carbons.
FTIR (KBr Pellet)	$\sim 3300\text{ cm}^{-1}$: N-H stretch. $\sim 2800\text{-}3000\text{ cm}^{-1}$: Aliphatic C-H stretches. $\sim 1610, 1510\text{ cm}^{-1}$: Aromatic C=C stretches. $\sim 1245\text{ cm}^{-1}$: Aryl-O- CH_3 ether stretch.[3]
HPLC	Purity $>95\%$ (typically $>98\%$) using a standard C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid.

Applications in Research and Drug Development

The **3-(4-Methoxyphenyl)piperidine** scaffold is a privileged structure in medicinal chemistry, primarily due to its prevalence in molecules targeting the central nervous system.

- CNS Drug Discovery: The piperidine ring is a common feature in many CNS-active drugs, acting as a versatile scaffold that can be modified to achieve desired receptor affinity and pharmacokinetic properties. It is a key component in compounds developed as potential antipsychotics and antidepressants.[4]

- Receptor Antagonism: Phenylpiperidine and related phenylpiperazine structures are known to interact with various neurotransmitter systems, including serotonin (5-HT) and dopamine receptors.[\[5\]](#)[\[6\]](#) Derivatives are often investigated as selective antagonists or inverse agonists for receptors like the 5-HT2A receptor.[\[5\]](#)
- Chemical Building Block: Beyond its direct biological activity, this compound serves as a crucial intermediate for the synthesis of more complex molecules.[\[7\]](#) The secondary amine of the piperidine ring provides a reactive handle for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).

Safety and Handling

As a research chemical, **3-(4-Methoxyphenyl)piperidine** and its analogues require careful handling in a controlled laboratory environment. The following information is based on data for structurally similar compounds and should be supplemented by a substance-specific Safety Data Sheet (SDS).[\[8\]](#)[\[9\]](#)[\[10\]](#)

- GHS Hazard Classification:
 - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[\[8\]](#)
 - Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[\[8\]](#)[\[9\]](#)
 - Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[\[8\]](#)[\[9\]](#)
 - Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[\[8\]](#)[\[9\]](#)
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[9\]](#)
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[8\]](#)
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[8\]](#)

- Handling and Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
 - Handle in accordance with good industrial hygiene and safety practices. Use a chemical fume hood.
 - Avoid formation of dust and aerosols.

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